R-4-Hydroxyphenylglycine tert. Butyl ester
Description
R-4-Hydroxyphenylglycine tert. butyl ester is a chiral compound featuring a hydroxyphenylglycine backbone esterified with a tert-butyl group. This structural configuration imparts unique steric and electronic properties, making it valuable in asymmetric synthesis, pharmaceutical intermediates, and peptide chemistry. The tert-butyl group enhances steric bulk, improving stability under basic or nucleophilic conditions compared to smaller esters like methyl or ethyl .
Properties
IUPAC Name |
tert-butyl (2R)-2-amino-2-(4-hydroxyphenyl)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3/c1-12(2,3)16-11(15)10(13)8-4-6-9(14)7-5-8/h4-7,10,14H,13H2,1-3H3/t10-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJPJHVFZFGDVBV-SNVBAGLBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(C1=CC=C(C=C1)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@@H](C1=CC=C(C=C1)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Asymmetric Aminohydroxylation of Vinyl Arenes
The Sharpless asymmetric aminohydroxylation (AA) reaction provides a stereoselective pathway to synthesize β-amino alcohols, which can be oxidized to α-amino acids. For R-4-hydroxyphenylglycine tert-butyl ester, this method involves:
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Substrate Preparation : Styrene derivatives with a tert-butyl ester moiety are subjected to AA using cinchona alkaloid-based catalysts (e.g., (DHQ)₂PHAL).
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Reaction Conditions :
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Post-Reaction Modifications :
Key Data :
Esterification of R-4-Hydroxyphenylglycine
Direct esterification of R-4-hydroxyphenylglycine with tert-butanol under acidic conditions is a straightforward approach:
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Reagents :
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R-4-Hydroxyphenylglycine (1 equiv)
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tert-Butanol (5 equiv)
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Catalytic (0.1 equiv)
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Conditions :
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Purification :
Mechanistic Insight :
Protonation of the carboxylic acid enhances electrophilicity, facilitating nucleophilic attack by tert-butanol. The steric bulk of the tert-butyl group necessitates prolonged reaction times.
Resolution of Racemic Mixtures
For non-chiral starting materials, enzymatic resolution using lipases (e.g., Candida antarctica lipase B) achieves high enantioselectivity:
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Substrate : Racemic 4-hydroxyphenylglycine tert-butyl ester.
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Conditions :
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Acylating agent: Vinyl acetate
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Solvent: tert-Butyl methyl ether
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Temperature: 30°C
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Outcome :
Analytical Validation :
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HPLC : Chiralcel OD-H column, hexane/iso-propanol (90:10), retention times: 12.1 min (R), 14.3 min (S).
Comparative Analysis of Methods
| Method | Yield (%) | ee (%) | Complexity | Cost |
|---|---|---|---|---|
| Asymmetric AA | 60–75 | 85–92 | High | $$$ |
| Direct Esterification | 70–80 | N/A | Low | $ |
| Enzymatic Resolution | 45–55 | 99 | Moderate | $$ |
Trade-offs :
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Asymmetric AA : Ideal for enantiopure synthesis but requires specialized catalysts.
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Direct Esterification : Economical but limited to pre-resolved amino acids.
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Enzymatic Resolution : High ee but lower yields.
Structural and Spectroscopic Characterization
Applications in Pharmaceutical Intermediates
R-4-Hydroxyphenylglycine tert-butyl ester serves as a precursor for:
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Antihypertensive Agents : Via reductive amination to produce β-blockers.
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Obesity Therapeutics : Incorporation into peptide-based inhibitors of lipid-metabolizing enzymes.
Challenges and Optimization
Chemical Reactions Analysis
Types of Reactions
tert-Butyl ®-2-amino-2-(4-hydroxyphenyl)acetate can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The amino group can be reduced to form amines or other reduced derivatives.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyphenyl group may yield quinones, while reduction of the amino group may yield primary or secondary amines.
Scientific Research Applications
Medicinal Chemistry Applications
R-4-Hydroxyphenylglycine tert-butyl ester serves as a precursor in the synthesis of bioactive compounds, particularly those targeting specific receptors involved in neurological disorders. For example, it has been utilized in the design and synthesis of compounds targeting the orphan receptor GPR88, which is implicated in basal ganglia-associated disorders. The ability to modify the structure of this ester allows for the creation of various derivatives that can enhance pharmacological profiles .
Protecting Group for Amino Acids
The tert-butyl ester group is widely recognized for its utility as a protecting group for carboxylic acids and amino acids due to its stability against nucleophiles and ease of deprotection under acidic conditions. This characteristic makes it particularly useful in multi-step organic syntheses where selective protection and deprotection are required . The following table summarizes the advantages and applications of tert-butyl esters:
| Property | Description |
|---|---|
| Stability | Resistant to various nucleophiles and reducing agents |
| Deprotection | Easily removed under acidic conditions |
| Yield | High yields observed in reactions involving amino acids and carboxylic acids |
| Reaction Conditions | Can be performed under mild conditions compared to conventional methods |
Enzymatic Applications
R-4-Hydroxyphenylglycine tert-butyl ester can also be employed in enzymatic reactions. For instance, it can serve as a substrate for lipases, which catalyze the hydrolysis of esters. The use of this compound in enzymatic processes can enhance the stereoselectivity of reactions, leading to the formation of desired enantiomers with improved yields .
Case Study: Enzymatic Hydrolysis
In studies examining the enzymatic hydrolysis of glycidate esters, R-4-Hydroxyphenylglycine tert-butyl ester demonstrated significant potential as a substrate that could be resolved into its enantiomers using specific lipases. The results indicated that certain lipases exhibited high stereoselectivity towards this compound, facilitating its application in producing optically pure substances .
Synthetic Pathways
The compound is often synthesized via direct tert-butylation methods, which allow for quick conversion of free amino acids into their corresponding tert-butyl esters with high efficiency. Recent advancements have introduced safer and more effective protocols that utilize bis(trifluoromethanesulfonyl)imide as a catalyst, leading to rapid reactions with improved yields compared to traditional methods .
Mechanism of Action
The mechanism of action of tert-Butyl ®-2-amino-2-(4-hydroxyphenyl)acetate involves its interaction with specific molecular targets and pathways. The hydroxyphenyl group can participate in hydrogen bonding and π-π interactions, while the amino group can form ionic bonds with acidic residues in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
(a) R-4-Hydroxyphenylglycine Methyl Ester (CAS 57591-61-4)
(b) Tert-Butyl Acetoacetate (CAS Not Specified)
- Structure : Shares the tert-butyl ester group but has an acetoacetate backbone instead of hydroxyphenylglycine.
- Safety : Requires stringent handling (e.g., PPE, ventilation) due to flammability and irritation risks, a common trait among volatile tert-butyl esters .
- Thermal Stability : Higher boiling point (~874 K for dimethylmalonic acid tert-butyl analogs) compared to methyl esters, aligning with the tert-butyl group’s low volatility .
(c) Hydroxy-PEG6-t-butyl Ester (CAS 361189-64-2)
- Structure : Incorporates a polyethylene glycol (PEG) spacer and a tert-butyl ester.
- Functionality : The PEG chain enhances hydrophilicity, enabling applications in drug delivery systems, contrasting with the hydrophobic nature of R-4-hydroxyphenylglycine tert. butyl ester .
Physicochemical Properties
Key properties inferred from structurally related compounds:
*Estimated based on tert-butyl’s hydrophobicity relative to methyl and tetradecyl esters.
Biological Activity
R-4-Hydroxyphenylglycine tert. butyl ester (R-4-HPG-TBE) is a compound of interest due to its potential therapeutic applications, particularly in neurological disorders and as a modulator of metabotropic glutamate receptors (mGluRs). This article reviews the biological activity of R-4-HPG-TBE, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the following chemical formula:
The compound features a hydroxy group at the para position of the phenyl ring, which is crucial for its biological activity.
- Metabotropic Glutamate Receptor Modulation :
- Neuroprotective Effects :
- Inhibition of Amyloid Aggregation :
Biological Activity Data
The following table summarizes key findings regarding the biological activity of R-4-HPG-TBE:
Study 1: Neuroprotective Effects in Alzheimer’s Disease Models
In a study evaluating the effects of R-4-HPG-TBE on Aβ-induced toxicity, researchers found that treatment with the compound significantly decreased cell death rates in cultured astrocytes exposed to Aβ1-42. The results indicated that R-4-HPG-TBE could be a promising candidate for further development as a neuroprotective agent against AD .
Study 2: Efficacy in Scopolamine-Induced Models
In vivo studies using scopolamine-induced models demonstrated that R-4-HPG-TBE not only reduced Aβ plaque formation but also improved cognitive deficits associated with memory impairment. The treatment showed comparable efficacy to known AD drugs like galantamine, suggesting its potential as a therapeutic agent .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
